molecular formula C20H25NO3 B13782481 Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester CAS No. 93101-34-9

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

Cat. No.: B13782481
CAS No.: 93101-34-9
M. Wt: 327.4 g/mol
InChI Key: BAGNPUVOSGJQFR-UHFFFAOYSA-N
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Description

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester: is a complex organic compound with a unique structure that combines elements of mandelic acid, cyclopentene, and tetrahydropyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester typically involves the esterification of mandelic acid with the corresponding alcohol derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or automated synthesis systems. These methods allow for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release mandelic acid, which may then interact with enzymes or receptors in biological systems. The cyclopentenyl and tetrahydropyridyl groups may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Mandelic acid, alpha-(1-butynyl)-, 1-methyl-4-piperidyl ester
  • Mandelic acid, alpha-(1-pentynyl)-, 1-methyl-4-piperidyl ester
  • Mandelic acid, alpha-(phenylethynyl)-, 1-methyl-4-piperidyl ester

Uniqueness

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is unique due to the presence of the cyclopentenyl and tetrahydropyridyl groups, which confer distinct chemical and biological properties. These structural features may enhance the compound’s stability, reactivity, and specificity in various applications.

Properties

CAS No.

93101-34-9

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C20H25NO3/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17/h2-4,7-9,11,23H,5-6,10,12-15H2,1H3

InChI Key

BAGNPUVOSGJQFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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